molecular formula C13H17ClF3N B6272408 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride CAS No. 1989671-69-3

2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B6272408
CAS No.: 1989671-69-3
M. Wt: 279.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H16F3N.ClH. It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-{[4-(fluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
  • 2-methyl-2-{[4-(chloromethyl)phenyl]methyl}pyrrolidine hydrochloride
  • 2-methyl-2-{[4-(bromomethyl)phenyl]methyl}pyrrolidine hydrochloride

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in drug discovery and development .

Properties

CAS No.

1989671-69-3

Molecular Formula

C13H17ClF3N

Molecular Weight

279.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.